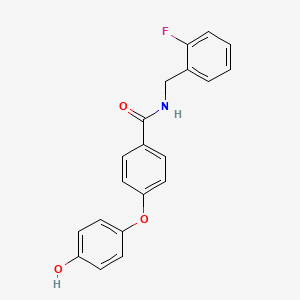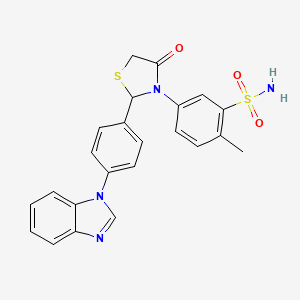
Antibacterial agent 184
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 184 is a compound known for its potent activity against a variety of bacterial pathogens. It has been identified as a fungal inhibitor, particularly effective against the plant pathogenic fungus Sclerotinia sclerotiorum . This compound is part of a broader class of antibacterial agents that are crucial in combating bacterial infections and preventing the spread of resistant strains.
Méthodes De Préparation
The preparation of antibacterial agent 184 involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing antibacterial agents often include the use of organic synthesis techniques. These methods typically involve the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Antibacterial agent 184 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates.
Applications De Recherche Scientifique
Antibacterial agent 184 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: It serves as a tool to investigate the mechanisms of bacterial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antibacterial therapies to treat infections caused by resistant bacteria.
Industry: It is utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and growth
Mécanisme D'action
The mechanism of action of antibacterial agent 184 involves targeting specific bacterial pathways and molecular targets. It is believed to interfere with the function of ATP synthases, potentially by disrupting the hydrogen ion gradient necessary for ATP synthesis through oxidative phosphorylation. This disruption leads to reduced ATP production, ultimately inhibiting bacterial growth and survival .
Comparaison Avec Des Composés Similaires
Antibacterial agent 184 can be compared with other similar compounds, such as:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis by blocking the association of tRNAs with the ribosome.
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. What sets this compound apart is its unique mechanism of action involving ATP synthases, which is different from the mechanisms of action of the aforementioned compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in combating bacterial infections and addressing the growing issue of antibiotic resistance.
Propriétés
Formule moléculaire |
C20H16FNO3 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24) |
Clé InChI |
KXFYZQZQNVGMIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)



![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)


